molecular formula C10H11BrClF2N B15301403 7-bromo-5,5-difluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

7-bromo-5,5-difluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

Cat. No.: B15301403
M. Wt: 298.55 g/mol
InChI Key: XSZCEBZMWWUPJR-UHFFFAOYSA-N
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Description

7-bromo-5,5-difluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride: is a chemical compound that belongs to the class of benzazepines. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. It is commonly used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5,5-difluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include halogenation, cyclization, and fluorination reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is carefully monitored to control reaction parameters and minimize impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the bromine and fluorine substituents, resulting in different reduced forms.

    Substitution: The compound is prone to nucleophilic substitution reactions, where the bromine or fluorine atoms can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution.

Major Products Formed:

Scientific Research Applications

Biology: In biological research, it is investigated for its potential as a ligand in receptor binding studies and as a probe for studying enzyme activities.

Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry: In the industrial sector, it is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 7-bromo-5,5-difluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

  • 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole
  • 4,7-dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole

Comparison: Compared to similar compounds, 7-bromo-5,5-difluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride exhibits unique properties due to the specific arrangement of bromine and fluorine atoms

Properties

Molecular Formula

C10H11BrClF2N

Molecular Weight

298.55 g/mol

IUPAC Name

7-bromo-5,5-difluoro-1,2,3,4-tetrahydro-2-benzazepine;hydrochloride

InChI

InChI=1S/C10H10BrF2N.ClH/c11-8-2-1-7-6-14-4-3-10(12,13)9(7)5-8;/h1-2,5,14H,3-4,6H2;1H

InChI Key

XSZCEBZMWWUPJR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C(C1(F)F)C=C(C=C2)Br.Cl

Origin of Product

United States

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